

# **Application Notes and Protocols for Assessing Elinzanetant's Impact on Sleep Disturbances**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Elinzanetant |           |
| Cat. No.:            | B1671173     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Elinzanetant** is a novel, orally administered, non-hormonal dual neurokinin-1 and neurokinin-3 (NK-1,3) receptor antagonist.[1][2] It is under development for the treatment of moderate to severe vasomotor symptoms (VMS), commonly known as hot flashes and night sweats, associated with menopause.[3][4] Clinical studies have demonstrated that **Elinzanetant** not only reduces the frequency and severity of VMS but also improves sleep disturbances in menopausal women.[4] Notably, a significant portion of this sleep improvement appears to be independent of VMS relief, suggesting a direct effect on sleep regulation pathways.

These application notes provide detailed protocols for assessing the impact of **Elinzanetant** on sleep disturbances, drawing from methodologies employed in clinical trials. The protocols cover objective and subjective measures of sleep, including polysomnography (PSG), actigraphy, and validated sleep questionnaires.

## **Mechanism of Action and Signaling Pathway**

**Elinzanetant** exerts its therapeutic effects by antagonizing both the neurokinin-1 (NK-1) and neurokinin-3 (NK-3) receptors. In the context of menopause-related VMS and sleep disturbances, the decline in estrogen leads to hypertrophy and hyperactivity of KNDy (kisspeptin/neurokinin B/dynorphin) neurons in the hypothalamus. This dysregulation is a key factor in the manifestation of hot flashes and associated sleep disruptions. **Elinzanetant**'s dual



antagonism is thought to restore balance to this neuronal activity. The NK-3 receptor antagonism primarily targets the thermoregulatory dysfunction responsible for VMS, while the NK-1 receptor antagonism may contribute to the observed improvements in sleep and mood.



Click to download full resolution via product page

Figure 1: Elinzanetant's dual antagonist mechanism of action.

## **Quantitative Data Summary**

The following tables summarize key quantitative data from clinical trials assessing **Elinzanetant**'s impact on sleep disturbances.

Table 1: Efficacy of **Elinzanetant** on Sleep and Vasomotor Symptoms (Phase 2b SWITCH-1 Trial)



| Outcome Measure                                   | Elinzanetant 120<br>mg          | Elinzanetant 160<br>mg | Placebo |
|---------------------------------------------------|---------------------------------|------------------------|---------|
| Change in VMS Frequency (at week 4)               | -3.93 (p<0.001)                 | -2.63 (p=0.01)         | -       |
| Change in VMS<br>Frequency (at week<br>12)        | -2.95 (p=0.01)                  | -1.78 (p=0.13)         | -       |
| Reduction in<br>Nighttime Awakenings              | Significant at weeks 1, 2, 4, 8 | Not significant        | -       |
| Improvement in Quality of Life (at week 4)        | -3.41 (p<0.001)                 | -3.28 (p<0.001)        | -       |
| Improvement in<br>Quality of Life (at<br>week 12) | -4.27 (p<0.001)                 | -4.85 (p<0.001)        | -       |

VMS: Vasomotor Symptoms. Data presented as difference in least squares means versus placebo.

Table 2: Pooled Analysis of **Elinzanetant**'s Effect on Sleep (OASIS-1, OASIS-2, OASIS-3, and NIRVANA Trials)

| Outcome Measure                                  | Elinzanetant 120 mg        | Placebo |
|--------------------------------------------------|----------------------------|---------|
| Reduction in PROMIS Sleep<br>Disturbance T-score | -4.92 points               | -       |
| Direct Effect on Sleep<br>(independent of VMS)   | 54.3% of total improvement | -       |

PROMIS: Patient-Reported Outcomes Measurement Information System.

## **Experimental Protocols**



# Objective Assessment of Sleep: Polysomnography (PSG)

Polysomnography is the gold standard for detailed sleep assessment, providing comprehensive data on sleep architecture and physiology.

Objective: To objectively measure changes in sleep patterns, including sleep onset, maintenance, and stages, following treatment with **Elinzanetant** compared to placebo.

#### Methodology:

- Participant Screening: Participants undergo a screening period of up to 6 weeks, which
  includes at least two nights of PSG to establish baseline sleep patterns. Inclusion criteria
  often specify a minimum Wake After Sleep Onset (WASO) of 30 minutes.
- Instrumentation: Standard PSG recordings include:
  - Electroencephalogram (EEG): To monitor brain wave activity and determine sleep stages.
  - Electrooculogram (EOG): To detect eye movements, particularly the rapid eye movements characteristic of REM sleep.
  - Electromyogram (EMG): To measure muscle activity, typically from the chin and legs.
  - Electrocardiogram (ECG): To monitor heart rate and rhythm.
  - Respiratory Monitoring: Including airflow, respiratory effort, and pulse oximetry to assess for sleep-disordered breathing.
  - Body Position Sensor: To record sleep position.

### Procedure:

- Participants are admitted to a sleep laboratory in the evening.
- Sensors are attached by a trained technologist.
- The recording is conducted overnight in a quiet, dark room.







- A technologist monitors the recording in real-time from an adjacent room.
- Data Analysis: Key PSG parameters to be analyzed include:
  - Total Sleep Time (TST): The total amount of time spent asleep.
  - Sleep Efficiency (SE): The percentage of time in bed that is spent asleep.
  - Sleep Onset Latency (SOL): The time it takes to fall asleep.
  - Wake After Sleep Onset (WASO): The amount of time spent awake after initially falling asleep.
  - Sleep Architecture: The percentage of time spent in each sleep stage (N1, N2, N3, and REM).
- Assessment Schedule: PSG is typically performed at baseline and at specified follow-up points during the treatment period (e.g., Week 4 and Week 12).





Click to download full resolution via product page

Figure 2: Experimental workflow for Polysomnography (PSG) assessment.

## **Ambulatory Assessment of Sleep: Actigraphy**

Actigraphy provides an objective, non-invasive method for assessing sleep-wake patterns over extended periods in a participant's natural environment.



Objective: To evaluate the impact of **Elinzanetant** on sleep parameters such as total sleep time, sleep efficiency, and wake after sleep onset in a real-world setting.

### Methodology:

- Device: A wrist-worn actigraphy device, which contains an accelerometer to detect movement, is used.
- Placement: The device is typically worn on the non-dominant wrist for 24 hours a day for a specified duration (e.g., 7-14 days).
- Data Collection: The device continuously records activity levels, which are then used to estimate sleep and wake periods.
- Sleep Diary: Participants are often asked to maintain a concurrent sleep diary to record bedtimes, wake times, and any device removals. This information is used to aid in the analysis of the actigraphy data.
- Data Analysis: Validated algorithms are used to score the actigraphy data and derive key sleep parameters, including:
  - Total Sleep Time (TST)
  - Sleep Efficiency (SE)
  - Sleep Onset Latency (SOL)
  - Wake After Sleep Onset (WASO)
  - Number of Awakenings

# Subjective Assessment of Sleep: Validated Questionnaires

Patient-reported outcomes are crucial for understanding the participant's perception of their sleep quality and the impact of treatment on their daily functioning.

## Methodological & Application





Objective: To subjectively assess changes in sleep quality, sleep disturbance, and insomnia severity with **Elinzanetant** treatment.

### Commonly Used Questionnaires:

- Pittsburgh Sleep Quality Index (PSQI): A self-rated questionnaire that assesses sleep quality and disturbances over a one-month period. It consists of 19 items that generate seven component scores and a global score.
- Insomnia Severity Index (ISI): A brief, 7-item self-report questionnaire that assesses the nature, severity, and impact of insomnia. Scores are summed to provide a total score ranging from 0 to 28.
- PROMIS Sleep Disturbance Short Form 8b: A patient-reported outcome measure that assesses sleep disturbance.

#### Protocol:

- Administration: These questionnaires are typically administered at baseline and at regular intervals throughout the study (e.g., weekly or at each study visit).
- Instructions: Participants are provided with clear instructions on how to complete the questionnaires, referring to a specific timeframe (e.g., "over the past week" or "over the past month").
- Scoring: Each questionnaire is scored according to its specific guidelines to yield a total score and, in some cases, subscale scores.
- Analysis: Changes in scores from baseline to follow-up are compared between the **Elinzanetant** and placebo groups.





Click to download full resolution via product page

Figure 3: Workflow for subjective sleep assessment using questionnaires.

### Conclusion

A comprehensive assessment of **Elinzanetant**'s impact on sleep disturbances requires a multifaceted approach that combines objective and subjective measures. Polysomnography provides detailed insights into sleep architecture, while actigraphy offers a valuable perspective on sleep-wake patterns in the participant's natural environment. Validated sleep questionnaires are essential for capturing the patient's subjective experience of sleep quality and the clinical significance of any observed changes. The protocols outlined in these application notes provide a robust framework for researchers and drug development professionals to effectively evaluate the therapeutic potential of **Elinzanetant** in alleviating sleep disturbances.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. womensmentalhealth.org [womensmentalhealth.org]
- 2. tandfonline.com [tandfonline.com]
- 3. ajmc.com [ajmc.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Assessing Elinzanetant's Impact on Sleep Disturbances]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671173#protocols-for-assessing-elinzanetant-s-impact-on-sleep-disturbances]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com